
An In-depth Technical Guide to the
Spectroscopic Data of 4,4-
Dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4,4-Dimethylcyclohexanone

Cat. No.: B1295358 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and

infrared (IR) spectroscopic data for 4,4-Dimethylcyclohexanone. The information presented is

intended to support research, development, and quality control activities where this compound

is utilized.

Molecular Structure
4,4-Dimethylcyclohexanone (CAS No: 4255-62-3, Molecular Formula: C₈H₁₄O) is a cyclic

ketone with a molecular weight of 126.20 g/mol . The structure consists of a cyclohexane ring

with a carbonyl group at position 1 and two methyl groups at position 4.

Spectroscopic Data
The following sections present the ¹H NMR, ¹³C NMR, and IR spectroscopic data for 4,4-
Dimethylcyclohexanone. This data is crucial for the structural elucidation and purity

assessment of the compound.

Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. The

chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for 4,4-Dimethylcyclohexanone
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.12 s 6H 2 x CH₃

1.72 t 4H
2 x CH₂ (adjacent to

C(CH₃)₂)

2.35 t 4H
2 x CH₂ (adjacent to

C=O)

s = singlet, t = triplet

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for 4,4-Dimethylcyclohexanone

Chemical Shift (δ) ppm Carbon Atom Assignment

28.9 2 x CH₃

34.5 C(CH₃)₂

38.9 2 x CH₂ (adjacent to C(CH₃)₂)

52.8 2 x CH₂ (adjacent to C=O)

212.1 C=O

Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 4,4-Dimethylcyclohexanone
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Wavenumber (cm⁻¹) Vibrational Mode

2955 C-H stretch (asymmetric)

2870 C-H stretch (symmetric)

1715 C=O stretch (ketone)

1468 CH₂ bend (scissoring)

1368 CH₃ bend (symmetric)

Experimental Protocols
The following are generalized protocols for obtaining the NMR and IR spectra of 4,4-
Dimethylcyclohexanone.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4,4-Dimethylcyclohexanone.

Materials:

4,4-Dimethylcyclohexanone (solid)

Deuterated chloroform (CDCl₃)

5 mm NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Accurately weigh approximately 10-20 mg of 4,4-
Dimethylcyclohexanone and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean,

dry vial.

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required compared to the ¹H NMR spectrum to achieve an

adequate signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26

ppm for ¹H and δ 77.16 ppm for ¹³C).

Objective: To obtain the infrared spectrum of 4,4-Dimethylcyclohexanone.

Materials:

4,4-Dimethylcyclohexanone (solid)

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory or KBr pellet press.

Procedure (ATR Method):

Sample Preparation: Place a small amount of solid 4,4-Dimethylcyclohexanone onto the

ATR crystal.

Spectrum Acquisition:

Apply pressure to ensure good contact between the sample and the crystal.

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
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Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: Perform a background subtraction using a spectrum of the clean, empty

ATR crystal.

Procedure (KBr Pellet Method):

Sample Preparation:

Grind a small amount of 4,4-Dimethylcyclohexanone with dry potassium bromide (KBr)

powder in an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the IR spectrum.

Data Processing: Perform a background subtraction using a spectrum of an empty sample

holder.

Data Interpretation and Visualization
The spectroscopic data collectively confirm the structure of 4,4-Dimethylcyclohexanone. The

following diagrams illustrate the relationship between the data and the experimental workflow.
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Molecular Structure

4,4-Dimethylcyclohexanone
C₈H₁₄O

¹H NMR
- Singlet at 1.12 ppm (6H)

- Triplets at 1.72 & 2.35 ppm (4H each)

Proton Environment

¹³C NMR
- 5 distinct signals

- Carbonyl at 212.1 ppm

Carbon Skeleton

IR
- C=O stretch at 1715 cm⁻¹

- C-H stretches at 2955/2870 cm⁻¹

Functional Groups
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Caption: Correlation of spectroscopic data with the molecular structure.
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Caption: Generalized workflow for obtaining spectroscopic data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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